molecular formula C15H21BClFO3 B577364 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-18-5

2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B577364
CAS No.: 1256360-18-5
M. Wt: 314.588
InChI Key: ATFCCDUHYXYSHT-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid pinacol ester derivative, characterized by the presence of chloro, fluoro, and propoxy substituents on its phenyl ring . This compound falls within the class of organoboron compounds that are widely utilized as crucial synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental in modern organic synthesis for the efficient construction of biaryl and heterobiaryl linkages, which are common scaffolds in pharmaceuticals, agrochemicals, and organic materials . The specific substitution pattern on the phenyl ring suggests its potential value in medicinal chemistry for structure-activity relationship (SAR) studies. Researchers may employ this reagent to systematically explore the steric and electronic effects of different substituents when incorporated into target molecules. Similar phenylboronic ester derivatives have been investigated as key intermediates in the development of compounds that act as modulators of biological targets, such as voltage-gated sodium channels . Furthermore, structurally related boronic esters have been used in the synthesis of potent small-molecule inhibitors, such as anaplastic lymphoma kinase (ALK) inhibitors, highlighting the importance of this chemical class in drug discovery campaigns . Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClFO3/c1-6-7-19-13-8-10(12(18)9-11(13)17)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFCCDUHYXYSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682336
Record name 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-18-5
Record name 1,3,2-Dioxaborolane, 2-(4-chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure

The most widely documented method involves a three-step lithiation-borylation-esterification sequence:

  • Lithiation : A halogenated aromatic precursor (e.g., 1-bromo-4-chloro-2,5-difluorobenzene) is treated with an alkyl lithium reagent (e.g., isopropylmagnesium chloride) at low temperatures (-10°C to 0°C) to generate a lithiated intermediate.

  • Borylation : The lithiated species reacts with an electrophilic boronic acid derivative, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form a substituted phenylboronate.

  • Esterification : The crude boronate is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or basic conditions to yield the final product.

Key Data

StepReagents/ConditionsYieldSource
LithiationiPrMgCl, THF, -10°C → 0°C, 1–2 h85–95%
Borylation2-Isopropoxy-dioxaborolane, THF, 0°C → RT60–72%
EsterificationPinacol, MgSO₄, RT, 16 h90–95%

Optimization Notes :

  • Lower temperatures (-10°C) during lithiation minimize side reactions.

  • Excess boronic acid precursor (1.05–1.2 eq) improves borylation efficiency.

Direct Grignard-Borylation Approach

Single-Pot Synthesis

A streamlined method employs Grignard reagents to bypass intermediate isolation:

  • Grignard Formation : 1-Bromo-4-chloro-2,5-difluorobenzene reacts with isopropylmagnesium bromide in tetrahydrofuran (THF) at -10°C.

  • In Situ Borylation : The Grignard intermediate directly reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by aqueous workup and purification via column chromatography.

Performance Metrics

ParameterValueSource
Reaction Time2–4 h
Yield62–72%
Purity (HPLC)>95%

Advantages :

  • Eliminates the need for intermediate isolation, reducing process steps.

  • Compatible with air-sensitive reagents under inert atmospheres.

Catalytic Boronylation via Transition Metal Catalysts

Palladium-Catalyzed Cross-Coupling

While less common for this specific compound, analogous boronate syntheses use palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). For example:

  • Substrate : 4-Chloro-2-fluoro-5-iodophenol derivatives.

  • Conditions : Pd catalyst, base (K₂CO₃), solvent (toluene/ethanol), 80–110°C.

Limitations and Insights

  • Yield : ~50–70% for similar structures.

  • Challenges : Competing protodeboronation and homocoupling side reactions necessitate precise stoichiometry.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalabilityCost Efficiency
Lithiation-Borylation60–72HighModerateModerate
Grignard-Borylation62–72ModerateHighHigh
Pd-Catalyzed50–70LowLowLow

Key Findings :

  • The Grignard-borylation method offers the best balance of yield and scalability for industrial applications.

  • Lithiation-borylation provides higher purity but requires stringent temperature control.

Emerging Techniques and Research Directions

Continuous Flow Synthesis

Pilot-scale flow reactors enable safer handling of air-sensitive intermediates (e.g., lithiated aromatics) and improve reaction consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions, including amines and thiols.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-dioxaborolane 4-Cl, 2-F, 5-OPr C₁₆H₂₂BClFO₃ 341.62 Moderate lipophilicity; balanced reactivity in cross-coupling
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-dioxaborolane 3-Cl, 5-F, 2-OMe C₁₃H₁₆BClFO₃ 300.53 Higher crystallinity due to methoxy; lower solubility
2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-dioxaborolane 4-Cl, 2-F, 5-OiPr C₁₅H₂₁BClFO₃ 328.59 Increased steric hindrance slows coupling kinetics
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-dioxaborolane 3-Cl, 4-OMe, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 Electron-withdrawing CF₃ enhances electrophilicity
2-(4-Bromophenyl)-dioxaborolane 4-Br C₁₃H₁₇BBrO₂ 297.94 Higher reactivity in coupling due to Br’s polarizability

Electronic and Steric Effects

  • Halogens : Chlorine (Cl) and bromine (Br) act as electron-withdrawing groups, activating the boronate for nucleophilic substitution. Fluorine (F), being smaller and less electron-withdrawing, reduces steric bulk while moderately deactivating the ring .
  • Alkoxy Groups : Propoxy (OPr) and isopropoxy (OiPr) enhance solubility compared to methoxy (OMe). Isopropoxy introduces greater steric hindrance, slowing reaction rates in cross-couplings .
  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect increases boronate electrophilicity, accelerating reactions with electron-rich aryl halides .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound exhibits moderate reactivity due to balanced electronic (Cl/F) and steric (propoxy) effects. In contrast, the CF₃-substituted analog (Entry 4, Table 1) reacts 2–3× faster with electron-deficient partners .
  • C-H Borylation : Electron-donating groups (e.g., OMe) reduce borylation efficiency by deactivating the aryl ring, whereas electron-withdrawing groups (CF₃, Cl) facilitate C-H activation .

Biological Activity

2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H18BClO2
  • Molecular Weight : 252.54 g/mol
  • CAS Number : 1072945-04-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boron compounds are known to influence enzymatic activities and cellular signaling pathways. Specifically, dioxaborolanes have been studied for their roles in:

  • Enzyme Inhibition : They may inhibit enzymes involved in metabolic pathways.
  • Cellular Signaling : They can modulate signaling pathways that affect cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed significant cytotoxic effects against various cancer types including breast and prostate cancer cells.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it useful in developing new antimicrobial agents.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours.
    • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
  • Prostate Cancer Study :
    • Objective : To assess the compound's effects on LNCaP prostate cancer cells.
    • Findings : A dose-dependent reduction in cell viability was observed with an IC50 value of approximately 15 µM.
    • Mechanism : The study suggested involvement of reactive oxygen species (ROS) in mediating the apoptotic effects.

Data Tables

PropertyValue
Molecular Weight252.54 g/mol
CAS Number1072945-04-0
Anticancer Activity IC50~10 µM (MCF-7)
Antimicrobial ActivityEffective against select bacteria

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